4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a boronic ester group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4-hydroxybenzonitrile using bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Various alkyl or acyl derivatives depending on the substituent used.
Scientific Research Applications
4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions and other synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine
Uniqueness
4-Hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of a boronic ester and a nitrile group, which provides a versatile platform for various chemical transformations. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H16BNO3 |
---|---|
Molecular Weight |
245.08 g/mol |
IUPAC Name |
4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-7,16H,1-4H3 |
InChI Key |
BQRMKLLVCDQNGR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.